molecular formula C16H18N2O B1427596 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine CAS No. 1292432-64-4

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine

Cat. No.: B1427596
CAS No.: 1292432-64-4
M. Wt: 254.33 g/mol
InChI Key: JCCJPHJVCBEHOK-UHFFFAOYSA-N
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Description

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 254.33 .

Scientific Research Applications

Chemistry and Pharmacology of Naphthoquinone Derivatives

Naphthoquinone compounds, derived from naphthalene, exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. These compounds have been isolated mostly from the genus Diospyros and Euclea, indicating the potential for 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine to have similar applications due to its naphthalene framework. The hemi-synthesis of these compounds suggests a route for developing derivatives with specific pharmacological applications (Mbaveng & Kuete, 2014).

Naphthalimide-Based Medicinal Applications

Naphthalimide compounds, related to naphthalene structures, have shown extensive potentiality in medicinal applications, particularly as anticancer agents. Some naphthalimides have entered clinical trials, demonstrating the significance of naphthalene-based structures in drug development. These compounds also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in biomedical research and potential overlaps with this compound applications (Gong et al., 2016).

Electronic Device Applications of Naphthalene-Based Polymers

Conjugated polymers containing naphthalene units, such as naphthodipyrrolidone (NDP), have been developed for use in electronic devices. These materials, related to this compound by their naphthalene core, exhibit distinct optical, electrochemical, and device performance characteristics, suggesting potential for electronic applications. The exploration of high-performance electron-deficient pigments like NDP in electronic devices indicates the broader utility of naphthalene derivatives in technology (Deng et al., 2019).

Reductive Amination Processes

The reductive amination process, involving the conversion of aldehydes or ketones to amines, is a key chemical reaction in organic synthesis and has industrial significance. The involvement of naphthalene derivatives in these processes could be inferred, given the chemical reactivity of compounds like this compound. This highlights the compound's relevance in the synthesis of alkyl amines, which are crucial in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(3-aminonaphthalen-2-yl)-(2-methylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCJPHJVCBEHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C2=CC3=CC=CC=C3C=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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